trans-1-Bromo-2-acetoxy-cyclobutane
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Overview
Description
Trans-1-Bromo-2-acetoxy-cyclobutane: is a fascinating chemical compound with unique properties that make it valuable for various scientific research applications. This compound is particularly interesting due to its structure, which includes a bromine atom and an acetoxy group attached to a cyclobutane ring. Its versatility makes it a promising candidate for advancing scientific discoveries in organic synthesis and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of trans-1-Bromo-2-acetoxy-cyclobutane typically involves the bromination of cyclobutene followed by acetylation. The reaction conditions often require the use of bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The bromination step is stereoselective, leading to the formation of the trans isomer. The subsequent acetylation involves the reaction of the brominated cyclobutane with acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions: : Trans-1-Bromo-2-acetoxy-cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different cyclobutane derivatives.
Reduction Reactions: The compound can be reduced to form trans-1-acetoxy-cyclobutane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetoxy group can be oxidized to form trans-1-bromo-2-carboxy-cyclobutane using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: KMnO4 in acidic or neutral conditions.
Major Products
Substitution: Trans-1-hydroxy-2-acetoxy-cyclobutane or trans-1-amino-2-acetoxy-cyclobutane.
Reduction: Trans-1-acetoxy-cyclobutane.
Oxidation: Trans-1-bromo-2-carboxy-cyclobutane.
Scientific Research Applications
Trans-1-Bromo-2-acetoxy-cyclobutane has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Its unique structure makes it a candidate for developing new drugs and studying their mechanisms of action.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: It is used to investigate the effects of brominated and acetylated compounds on biological systems.
Mechanism of Action
The mechanism of action of trans-1-Bromo-2-acetoxy-cyclobutane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the acetoxy group can undergo hydrolysis or oxidation. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Trans-1-Bromo-2-hydroxy-cyclobutane: Similar structure but with a hydroxyl group instead of an acetoxy group.
Trans-1-Bromo-2-amino-cyclobutane: Contains an amino group instead of an acetoxy group.
Trans-1-Bromo-2-carboxy-cyclobutane: Has a carboxy group instead of an acetoxy group.
Uniqueness: : Trans-1-Bromo-2-acetoxy-cyclobutane is unique due to the presence of both a bromine atom and an acetoxy group on the cyclobutane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in scientific research .
Properties
IUPAC Name |
[(1R,2R)-2-bromocyclobutyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-4(8)9-6-3-2-5(6)7/h5-6H,2-3H2,1H3/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWFQAGXUFLHDF-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@H]1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64940-58-5 |
Source
|
Record name | rac-(1R,2R)-2-bromocyclobutyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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